

# Mass Spectrometry Fragmentation Guide: Indazole Butyric Acid Metabolites

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## Compound of Interest

Compound Name: 4-(1H-indazol-3-yl)butanoic acid

CAS No.: 1051929-63-5

Cat. No.: B6154895

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## Executive Summary & Scope

**Subject:** Indazole Butyric Acid Derivatives (specifically N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(3-carboxypropyl)-1H-indazole-3-carboxamide and related 1-(3-carboxypropyl)-1H-indazole-3-carboxylic acid cores). **Context:** Drug Development & Forensic Toxicology. **Primary Utility:** Differentiating potentially toxic synthetic cannabinoids (Indazole core) from their Indole analogs and naturally occurring isomers.

**The Core Distinction:** While Indole-3-butyric acid (IBA) is a common plant auxin, Indazole butyric acid derivatives appear almost exclusively as oxidative metabolites of synthetic cannabinoids (SCs) featuring a butyl tail (e.g., ADB-BUTINACA). Distinguishing the Indazole (N-N) core from the Indole (N-C) core is the critical analytical challenge.

Feature	Indazole Core (Synthetic Cannabinoids)	Indole Core (Natural/Other SCs)
Diagnostic Ion	m/z 145 (Acylium-Indazole)	m/z 144 (Acylium-Indole)
Secondary Ion	m/z 119 (Indazole cation)	m/z 117 (Indole cation)
Nitrogen Content	2 Ring Nitrogens	1 Ring Nitrogen

## Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducible fragmentation data, this protocol utilizes a "Self-Validating" approach where the presence of the m/z 145 ion acts as an internal structural confirmation check.[1]

### Methodology

- Instrument: LC-QTOF-MS or Triple Quadrupole (QqQ) in ESI(+) mode.
- Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.9 μm).[1][2]
- Mobile Phase:
  - A: 0.1% Formic Acid in Water (Protonation Source).
  - B: Acetonitrile/Methanol (1:1).[2]
- Ionization Source: Electrospray Ionization (ESI).[3]
  - Rationale: ESI is "soft" enough to preserve the molecular ion [M+H]<sup>+</sup> while allowing controlled fragmentation in the collision cell.[1]

### Validation Checkpoints (The "Nitrogen Rule" Logic)

- Precursor Selection: Identify the [M+H]<sup>+</sup> of the metabolite (e.g., ADB-BUTINACA N-butanoic acid, approx m/z 361.18 depending on specific derivative).[1]
- Collision Energy (CE) Ramp: Apply a CE ramp (10–40 eV).

- Low CE (10-20 eV): Preserves the amide linkage; look for water loss  $[M+H-18]^+$  from the carboxylic acid tail.
- High CE (30-40 eV): Forces cleavage of the amide bond to reveal the Indazole Core.<sup>[1]</sup>
- Confirmation: If the base peak in High CE is  $m/z$  145.04, the core is Indazole.<sup>[1]</sup> If it is  $m/z$  144.04, the core is Indole.<sup>[1]</sup>

## Fragmentation Mechanism & Pathway Analysis<sup>[1][3]</sup>

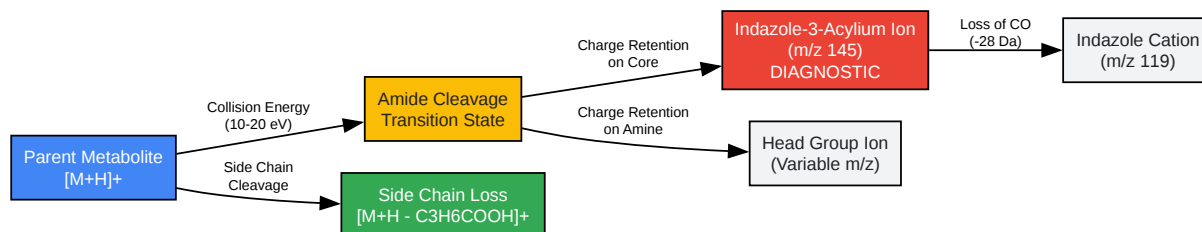
The fragmentation of Indazole Butyric Acid derivatives follows a predictable pathway driven by charge localization on the amide carbonyl or the basic nitrogens of the indazole ring.<sup>[1]</sup>

### Primary Pathway: Amide Cleavage (The "Linker" Break)

The weakest point in these structures is the amide bond connecting the Indazole-3-carboxyl core to the head group (e.g., tert-leucinamide).<sup>[1]</sup>

- Step 1: Protonation. The  $[M+H]^+$  ion forms, with the proton likely residing on the amide oxygen or the N2 of the indazole.<sup>[1]</sup>
- Step 2: Amide Hydrolysis (Gas Phase). The bond between the carbonyl carbon and the amine nitrogen cleaves.<sup>[1]</sup>
- Step 3: Charge Retention.
  - Pathway A (Diagnostic): The charge remains on the carbonyl, forming the Indazole-3-acylium ion ( $m/z$  145).
  - Pathway B (Tail Oxidation): If the side chain is a butanoic acid (oxidized butyl chain), secondary fragmentation often involves the loss of water ( $-H_2O$ ) or the entire carboxy-propyl chain.

### Visualization: Fragmentation Pathway (DOT Diagram)



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Figure 1: ESI-MS/MS Fragmentation Pathway of Indazole-3-Carboxamide Metabolites. The m/z 145 ion is the primary diagnostic marker for the indazole core.[1]

## Comparative Analysis: Indazole vs. Indole vs. Plant Hormones[1]

This section differentiates the target analyte from its most common "look-alikes." [1]

### Table 1: Diagnostic Ion Comparison

Compound Class	Core Structure	Key Fragment 1 (Base Peak)	Key Fragment 2	Mechanism Note
Indazole SC Metabolite	Indazole-3-Carboxyl	m/z 145.04 (C <sub>8</sub> H <sub>5</sub> N <sub>2</sub> O <sup>+</sup> )	m/z 119.06 (C <sub>7</sub> H <sub>7</sub> N <sub>2</sub> <sup>+</sup> )	Acylium ion formation. High stability of the N-N bond prevents ring opening.[1]
Indole SC Metabolite	Indole-3-Carboxyl	m/z 144.04 (C <sub>9</sub> H <sub>8</sub> NO <sup>+</sup> )	m/z 117.06 (C <sub>8</sub> H <sub>7</sub> N <sup>+</sup> )	Acylium ion formation. One mass unit lower due to C vs N substitution.
Indole-3-Butyric Acid (IBA)	Indole-3-Alkyl	m/z 130.06 (Quinolinium)	m/z 103.05	McLafferty Rearrangement. Requires alkyl chain at C3 (not carbonyl).

## Critical Analysis

- The "Mass Shift": The substitution of a Carbon (CH) in Indole with a Nitrogen (N) in Indazole results in a +1 Da mass shift for the core fragments (144 → 145). This is the most reliable filter in automated screening software.[1]
- Side Chain Confusion: "Indazole Butyric Acid" (as a metabolite) has the butyric acid on the N1 nitrogen.[1] "Indole-3-Butyric Acid" (plant hormone) has the butyric acid on the C3 carbon.[1]
  - Result: The plant hormone fragments via beta-cleavage of the alkyl chain (yielding m/z 130). The SC metabolite fragments via amide hydrolysis (yielding m/z 145).[1]

## Detailed Fragmentation Data (Reference Values)

For the specific metabolite ADB-BUTINACA N-butanoic acid (a common target fitting the "Indazole Butyric Acid" description):

- Formula: C<sub>18</sub>H<sub>24</sub>N<sub>4</sub>O<sub>4</sub>[1]
- Exact Mass: 360.1798[1]
- Precursor Ion [M+H]<sup>+</sup>: 361.1870

**Table 2: MS/MS Spectrum Peak Assignment**

m/z (Experimental)	Ion Identity	Origin	Significance
361.1870	[M+H] <sup>+</sup>	Parent Molecule	Precursor for MRM transitions.[1]
343.1765	[M+H - H <sub>2</sub> O] <sup>+</sup>	Loss of water from COOH tail	Confirms presence of carboxylic acid side chain.
316.1500	[M+H - COOH] <sup>+</sup>	Decarboxylation	Common in high-energy collision.[1]
201.1230	Head Group Ion	Amide Cleavage (Amine side)	Identifies the "ADB" (tert-leucinamide) moiety.
145.0395	Indazole Acylium	Indazole Core + CO	Primary Confirmation of Indazole Class.
119.0600	Indazole Cation	Indazole Core (Loss of CO)	Secondary confirmation.

## References

- World Health Organization (WHO). (2021). Critical Review Report: ADB-BUTINACA. Expert Committee on Drug Dependence.[1] [\[Link\]1](#)
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- Stettin, D., et al. (2023).[1] MSdeClpher: A Tool to Link Data from Complementary Ionization Techniques in High-Resolution GC-MS. ResearchGate. [[Link](#)1]

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